Elatoside I
Description
Structure
2D Structure
Properties
Molecular Formula |
C48H76O19 |
|---|---|
Molecular Weight |
957.1 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-hydroxy-4,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C48H76O19/c1-43(2)14-16-48(42(60)61)17-15-46(6)21(22(48)18-43)8-9-26-45(5)12-11-27(44(3,4)25(45)10-13-47(26,46)7)64-41-37(67-40-33(56)31(54)29(52)24(20-50)63-40)35(34(57)36(66-41)38(58)59)65-39-32(55)30(53)28(51)23(19-49)62-39/h8,22-37,39-41,49-57H,9-20H2,1-7H3,(H,58,59)(H,60,61)/t22-,23+,24+,25-,26+,27-,28+,29+,30-,31-,32+,33+,34-,35-,36-,37+,39-,40-,41+,45-,46+,47+,48-/m0/s1 |
InChI Key |
YDZWHGJRWMQCDP-DSGJZSDQSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C2C1)C)C(=O)O)C |
Origin of Product |
United States |
Phytochemical Investigation and Isolation Methodologies of Elatoside I and Analogs
Methodological Advancements in Natural Product Isolation Relevant to this compound
Methodological advancements in natural product isolation are continuously improving the efficiency, speed, and selectivity of the process, which are highly relevant to the isolation of compounds like this compound and its analogs. These advancements span extraction techniques, chromatographic methods, and detection strategies.
Developments in extraction include the use of green solvents and techniques like supercritical fluid extraction and ultrasound-assisted extraction, which aim to reduce environmental impact and improve sustainability.
In chromatography, the development of new stationary phases with enhanced selectivity and efficiency, as well as improvements in instrumentation, have significantly impacted isolation capabilities. Ultra-High-Performance Liquid Chromatography (UHPLC), an evolution of HPLC, utilizes smaller particle sizes in columns, leading to faster separations, higher resolution, and increased sensitivity.
The integration of hyphenated techniques, such as LC-MS, LC-PDA, LC-NMR, and CE-MS, has revolutionized natural product research by enabling online analysis, dereplication (rapid identification of known compounds), and structural characterization with minimal sample amounts. These techniques are invaluable for working with complex natural extracts and prioritizing the isolation of novel or target compounds.
Furthermore, advancements in metabolomic profiling and bioinformatics approaches are aiding in the rapid identification and characterization of natural products and their biosynthetic pathways. Multi-informational-based profiling approaches integrating taxonomic and bioactivity data can also help prioritize the isolation of bioactive compounds.
For compounds like saponins that lack strong UV chromophores, the wider adoption and improvement of detectors such as the Evaporative Light Scattering Detector (ELSD) and Charged Aerosol Detector (CAD) are crucial for effective isolation and analysis.
These ongoing advancements collectively contribute to more effective strategies for the isolation and characterization of natural products, including complex glycosides and saponins like the elatosides, facilitating the discovery and study of these compounds.
Biosynthetic Pathways and Precursor Studies of Elatoside I
General Overview of Triterpenoid (B12794562) Saponin (B1150181) Biosynthesis
Triterpenoid saponins (B1172615) are a diverse class of plant secondary metabolites synthesized via the isoprenoid pathway. The biosynthesis of these complex molecules can be broadly divided into three key stages: the formation of the triterpenoid backbone, the oxidative modification of this core structure, and the subsequent glycosylation at various positions.
The journey begins with the cyclization of 2,3-oxidosqualene, a linear 30-carbon precursor. This crucial step is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). In the case of oleanane-type saponins like Elatoside I, the specific OSC involved is β-amyrin synthase (bAS), which masterfully folds and cyclizes 2,3-oxidosqualene to produce the pentacyclic triterpenoid, β-amyrin. This forms the foundational skeleton upon which further structural diversity is built.
Following the formation of the β-amyrin core, a series of oxidative reactions occur, primarily mediated by cytochrome P450 monooxygenases (CYP450s). These enzymes introduce hydroxyl, carboxyl, or other functional groups at specific positions on the triterpenoid skeleton. These modifications are critical as they not only contribute to the biological activity of the final saponin but also create attachment points for sugar moieties.
The final stage in the biosynthesis of triterpenoid saponins is glycosylation, a process catalyzed by UDP-dependent glycosyltransferases (UGTs). These enzymes transfer sugar residues from activated sugar donors, such as UDP-glucose, to the oxidized triterpenoid aglycone. The sequential addition of different sugars at various positions results in the vast structural diversity observed among saponins.
Proposed Biosynthetic Routes for this compound Core Structure
The core aglycone of this compound is oleanolic acid, a common pentacyclic triterpenoid. The biosynthesis of oleanolic acid from the precursor β-amyrin is a well-studied pathway that involves a series of oxidation steps at the C-28 position. This transformation is catalyzed by cytochrome P450 enzymes belonging to the CYP716A subfamily. oup.comnih.govplos.org
The proposed biosynthetic route for the oleanolic acid core of this compound is as follows:
Cyclization of 2,3-Oxidosqualene: The biosynthesis is initiated by the cyclization of 2,3-oxidosqualene to β-amyrin, catalyzed by the enzyme β-amyrin synthase (bAS).
Stepwise Oxidation at C-28: The methyl group at the C-28 position of β-amyrin undergoes a three-step oxidation process, catalyzed by a β-amyrin 28-oxidase, which is a member of the CYP716A family of cytochrome P450s. oup.comoup.com
The first oxidation converts the methyl group to a hydroxyl group, forming erythrodiol .
The second oxidation converts the hydroxyl group to an aldehyde, yielding oleanolic aldehyde .
The final oxidation step converts the aldehyde group to a carboxylic acid, resulting in the formation of oleanolic acid . plos.org
This series of reactions transforms the basic β-amyrin skeleton into the specific aglycone required for the assembly of this compound.
| Step | Substrate | Enzyme Class | Specific Enzyme Family (Example) | Product |
|---|---|---|---|---|
| 1 | 2,3-Oxidosqualene | Oxidosqualene Cyclase (OSC) | β-amyrin synthase (bAS) | β-Amyrin |
| 2 | β-Amyrin | Cytochrome P450 Monooxygenase | CYP716A | Erythrodiol |
| 3 | Erythrodiol | Cytochrome P450 Monooxygenase | CYP716A | Oleanolic Aldehyde |
| 4 | Oleanolic Aldehyde | Cytochrome P450 Monooxygenase | CYP716A | Oleanolic Acid |
Enzymatic Systems and Precursors Involved in Glycosylation
The biological activity and physicochemical properties of triterpenoid saponins are significantly influenced by the nature and arrangement of the sugar moieties attached to the aglycone. In the case of this compound, the oleanolic acid core is adorned with a complex oligosaccharide chain. Based on the structure of the closely related Elatoside F, "Oleanolic acid 3-O-(xylopyranosyl(1-2))(glucopyranosyl(1-3))arabinopyranoside, 28-O-glucopyranosyl ester," we can infer the glycosylation steps involved in the biosynthesis of this compound.
The glycosylation process is catalyzed by a series of specific UDP-glycosyltransferases (UGTs), each responsible for the addition of a particular sugar to a specific position on the aglycone or the growing sugar chain. The precursors for these reactions are activated nucleotide sugars.
The proposed glycosylation sequence for an this compound-type structure is as follows:
Attachment of the first sugar to the C-3 position: An arabinose residue is likely the first sugar attached to the hydroxyl group at the C-3 position of the oleanolic acid core. This reaction would be catalyzed by a specific UGT utilizing UDP-arabinose as the sugar donor.
Branching of the sugar chain at C-3:
A glucose molecule is added to the 3-position of the initial arabinose, a reaction mediated by a UGT that uses UDP-glucose.
A xylose molecule is attached to the 2-position of the same arabinose, catalyzed by another specific UGT with UDP-xylose as the precursor.
Esterification at the C-28 position: A glucose molecule is attached to the carboxylic acid group at the C-28 position of oleanolic acid, forming a glucosyl ester. This reaction is also catalyzed by a UGT that utilizes UDP-glucose.
The biosynthesis of the required nucleotide sugar precursors is a critical aspect of this process:
UDP-glucose is a central metabolite in carbohydrate metabolism.
UDP-xylose is synthesized from UDP-glucose via the action of UDP-glucose dehydrogenase and UDP-glucuronic acid decarboxylase.
UDP-arabinose is formed from UDP-xylose through the action of a UDP-xylose 4-epimerase.
| Glycosylation Step | Acceptor Molecule | Sugar Donor (Precursor) | Enzyme Class | Attached Sugar | Linkage Position |
|---|---|---|---|---|---|
| 1 | Oleanolic Acid | UDP-arabinose | UDP-glycosyltransferase (UGT) | Arabinose | C-3 |
| 2 | 3-O-Arabinopyranosyl-oleanolic acid | UDP-glucose | UDP-glycosyltransferase (UGT) | Glucose | Arabinose C-3' |
| 3 | 3-O-(Glucopyranosyl-(1->3))-arabinopyranosyl-oleanolic acid | UDP-xylose | UDP-glycosyltransferase (UGT) | Xylose | Arabinose C-2' |
| 4 | Oleanolic Acid (or a glycosylated intermediate) | UDP-glucose | UDP-glycosyltransferase (UGT) | Glucose | C-28 (ester linkage) |
Genetic and Molecular Factors Influencing this compound Production in Plants
The production of this compound in plants is a tightly regulated process, influenced by a variety of genetic and molecular factors. The expression of the biosynthetic genes encoding the enzymes involved in the pathway is a key control point. Transcriptome analyses of Aralia elata have revealed that many of the genes involved in saponin biosynthesis are highly expressed in the roots, suggesting this is a primary site of synthesis and accumulation. researchgate.net
Several families of transcription factors are known to play a regulatory role in triterpenoid saponin biosynthesis. These include:
bHLH (basic Helix-Loop-Helix) transcription factors: These have been shown to regulate genes in the triterpene saponin pathway in other plants. nih.gov
MYB transcription factors: These are known to be involved in the regulation of various secondary metabolic pathways.
WRKY transcription factors: These are often involved in plant defense responses, and their activation can lead to an increase in the production of secondary metabolites like saponins.
AP2/ERF (APETALA2/Ethylene Responsive Factor) transcription factors: These are also implicated in the regulation of terpenoid biosynthesis.
The expression of these transcription factors can be modulated by various internal and external stimuli, such as plant hormones (e.g., jasmonic acid and salicylic acid) and environmental stresses. mdpi.com For instance, the application of methyl jasmonate has been shown to upregulate the expression of squalene synthase, a key enzyme in the pathway, in Aralia elata. dtu.dk This suggests that the production of this compound may be part of the plant's defense mechanism.
Chemical Synthesis and Semisynthesis Strategies for Elatoside I and Derivatives
Total Synthesis Approaches for Complex Glycosides
The total synthesis of a molecule as complex as Elatoside I has not been reported, reflecting the immense difficulties associated with such an undertaking. The successful synthesis would require the orchestration of numerous steps to construct the oleanane (B1240867) skeleton and install the intricate glycosidic linkages with correct stereochemistry.
Key challenges in the total synthesis of complex triterpenoid (B12794562) glycosides include:
Stereocontrolled construction of the pentacyclic core: Assembling the oleanolic acid framework with its seven stereocenters is a significant hurdle.
Protecting group strategy: The multiple hydroxyl groups on both the aglycone and the various sugar units necessitate a sophisticated and orthogonal protecting group strategy to differentiate them for sequential glycosylation.
Glycosylation reactions: Forming the glycosidic bonds is often the most challenging aspect. The outcome of these reactions is highly sensitive to the nature of the glycosyl donor, the acceptor (aglycone), the promoter, and the reaction conditions. Achieving the desired α- or β-anomer selectively at sterically hindered positions like C-3 of the oleanane core is particularly difficult. rsc.org
While a direct synthesis of this compound is yet to be achieved, the field of natural product synthesis has seen the development of powerful methodologies, such as radical cascade processes and advanced glycosylation techniques, that could potentially be applied to this target. rsc.orgnih.govrsc.org
Semisynthetic Modifications of Oleanolic Acid Scaffolds
A more practical and widely explored approach to obtaining this compound analogs is through the semisynthesis starting from oleanolic acid (OA). OA is an abundant natural triterpenoid that serves as an ideal starting material or aglycone precursor. mdpi.com This strategy circumvents the difficult construction of the pentacyclic core and focuses on the chemical manipulation and glycosylation of the OA scaffold.
The primary sites for modification on oleanolic acid are the C-3 hydroxyl group and the C-28 carboxylic acid. sinica.edu.tw A common strategy involves protecting one functional group while performing glycosylation at the other. For instance, the C-28 carboxyl group can be protected as a benzyl ester, which is more readily cleaved under neutral conditions than the commonly used methyl or allyl esters, thus avoiding harsh conditions that might damage the glycosidic bonds. nih.gov Following protection, the C-3 hydroxyl group can be glycosylated using a suitable glycosyl donor. nih.govmdpi.com Numerous OA saponins (B1172615) have been synthesized using this general approach, creating libraries of compounds for biological evaluation. mdpi.comcjnmcpu.com
| Starting Material | Target Position | Protecting Group (for other site) | Glycosyl Donor | Promoter/Catalyst | Key Outcome | Reference |
|---|---|---|---|---|---|---|
| Oleanolic Acid | C-3-OH | Benzyl ester (for C-28-COOH) | Glycosyl Trichloroacetimidate | TMSOTf | Synthesis of 3-O-monoglycosides | nih.gov |
| Oleanolic Acid | C-28-COOH | Acetyl (for C-3-OH) | Glycosyl Trichloroacetimidate | BF₃·OEt₂ | Synthesis of 28-O-monoglycosides | nih.gov |
| 3-O-glycosyl Oleanolic Acid | C-28-COOH | None (on C-3 glycoside) | Glycosyl Trichloroacetimidate | Schmidt Glycosylation | Synthesis of 3,28-O-diglycosides | nih.gov |
| Oleanolic Acid | C-3-OH | Allyl ester (for C-28-COOH) | Benzoylated Trichloroacetimidates | Schmidt Method | High-yield glycosylation (>90%) | nih.gov |
Regioselective Glycosylation Methods in this compound Analogs
Achieving regioselectivity is paramount in the synthesis of saponins like this compound, which are bisdesmosidic (glycosylated at two different positions). sinica.edu.tw The challenge lies in differentiating the nucleophilicity of the C-3 hydroxyl group and the C-28 carboxylic acid on the oleanolic acid scaffold.
Chemical strategies to achieve regioselectivity typically rely on a sequence of protection, glycosylation, and deprotection steps. nih.gov
Synthesis of 3-O-Glycosides: To selectively glycosylate the C-3 position, the C-28 carboxylic acid is first protected, often as an ester (e.g., benzyl ester). The exposed C-3 hydroxyl group is then reacted with an activated sugar donor, such as a glycosyl trichloroacetimidate, in the presence of a promoter like trimethylsilyl trifluoromethanesulfonate (TMSOTf). nih.gov
Synthesis of 28-O-Glycosides: Conversely, to target the C-28 position, the C-3 hydroxyl group can be protected (e.g., as an acetate). The carboxylic acid is then coupled with a glycosyl donor. However, direct glycosylation of the C-28 carboxyl group can be challenging. An alternative, more efficient method involves an alkali-promoted condensation of the carboxylic acid with a bromo-glycoside. nih.gov This approach avoids the difficulty of removing the C-3 acetyl group under conditions that might cleave the newly formed ester glycoside linkage at C-28. nih.gov
The development of enzymatic methods offers a promising alternative for achieving high regioselectivity without the need for extensive protecting group manipulations. Specific glycosyltransferases can catalyze the addition of sugar moieties to precise locations on the triterpenoid backbone. frontiersin.org
Development of Novel Synthetic Methodologies for Saponin (B1150181) Derivatives
To overcome the limitations of classical chemical synthesis, researchers are increasingly turning to novel methodologies, particularly those based on biotechnology and enzymatic catalysis. These approaches offer advantages in terms of efficiency, selectivity, and environmental sustainability.
Biotransformation: This method utilizes whole microbial cells or their enzyme systems to perform specific chemical modifications. For example, the bacterium Bacillus subtilis has been shown to possess high glycosylation capability, successfully converting oleanolic acid into its C-28-O-β-D-glucopyranoside in a single, green step. nih.gov Hairy root cultures of plants like Calendula officinalis have also been established to produce and secrete oleanolic acid glycosides. researchgate.net
Enzymatic Synthesis: The use of isolated enzymes, such as glycosyltransferases (GTs), allows for highly specific and controlled synthesis. frontiersin.org Uridine diphosphate-dependent glycosyltransferases (UGTs) are key enzymes in saponin biosynthesis in nature, responsible for transferring sugar moieties to the triterpenoid scaffold. frontiersin.orgnih.gov Engineering these enzymes or using them in chemoenzymatic strategies can provide access to novel saponin structures.
Neoglycosylation: This is a mild and chemoselective chemical method for creating glycoconjugates. It involves the reaction between a free reducing sugar and an N-methoxyamino-substituted acceptor. This technique has been successfully applied to synthesize both C-3 and C-28 neoglycosides of oleanolic acid, avoiding the need for post-glycosylation deprotection steps. nih.gov
| Methodology | Key Reagent/System | Target Scaffold | Advantage | Reference |
|---|---|---|---|---|
| Biotransformation | Bacillus subtilis ATCC 6633 | Oleanolic Acid | Facile, green, one-step C-28 glycosylation | nih.gov |
| Neoglycosylation | Free reducing sugars + N-methoxyamino acceptor | Oleanolic Acid | Mild, chemoselective, avoids deprotection | nih.gov |
| Hairy Root Culture | Calendula officinalis hairy roots | Oleanolic Acid | Sustainable production and secretion of glycosides | researchgate.net |
| Enzymatic Synthesis | Glycosyltransferases (UGTs) | Triterpenoid aglycones | High regioselectivity and stereoselectivity | frontiersin.org |
Structure-Based Design of this compound Analogs
Structure-based design and the analysis of structure-activity relationships (SAR) are crucial for developing novel this compound analogs with improved therapeutic properties. Although specific structure-based design studies on this compound are limited, extensive research on other oleanolic acid saponins provides a valuable framework for the rational design of new derivatives.
The core principle of SAR studies is to correlate specific structural features of a molecule with its biological activity. For oleanane-type saponins, both the aglycone and the attached sugar moieties play critical roles. sinica.edu.twscispace.com
Role of the Aglycone: Modifications to the oleanolic acid core can dramatically influence activity. For example, introducing groups at various positions on the pentacyclic rings can enhance cytotoxicity or other pharmacological effects. mdpi.com
Role of the Glycosyl Moieties: The nature, number, and position of the sugar units are of paramount importance. Studies have shown that the sugar chain at the C-3 position is often essential for activity, while glycosylation at the C-28 position can either enhance or diminish it, depending on the specific biological endpoint. nih.govnih.gov For instance, in one study, the removal of a glucose residue at the C-28 carboxyl group of chikusetsusaponin V increased its hemolytic activity more than 30-fold, suggesting the C-28 sugar can be detrimental to that specific activity. nih.gov
A rational, structure-based design approach for new this compound analogs would involve:
Identifying a specific biological target.
Understanding the binding mode of this compound or a similar saponin to the target, potentially through computational docking or X-ray crystallography.
Systematically modifying the structure—for example, by altering the sugar types in the glycoside chains, changing the linkage patterns, or adding functional groups to the oleanolic acid backbone.
Synthesizing these designed analogs using the semisynthetic and novel methodologies described above.
Evaluating their biological activity to build a comprehensive SAR model that can guide the design of next-generation compounds.
This iterative process of design, synthesis, and testing is essential for the development of potent and selective therapeutic agents based on the this compound scaffold. cjnmcpu.com
Molecular Mechanisms and Cellular Targets of Elatoside I
Receptor and Enzyme Modulation
Elatoside I and related compounds have demonstrated modulatory effects on key receptors and enzymes involved in metabolic and inflammatory processes.
Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) Ligand Activity
Peroxisome proliferator-activated receptor gamma (PPAR-γ) is a nuclear receptor that functions as a transcription factor, playing a crucial role in regulating gene expression related to cellular growth, proliferation, and the metabolism of lipids and glucose. wikipedia.orgnih.gov PPAR-γ is a target for insulin-sensitizing drugs used in the treatment of type 2 diabetes. wikipedia.orgnih.gov
Research indicates that certain naturally occurring compounds can act as ligands for PPAR-γ, influencing its activity. While this compound is specifically mentioned in the context of molecular docking studies targeting PPARG, alongside Echinatin, the search results indicate that other elatosides, such as elatoside D and elatoside L, have shown effects related to PPAR-γ or related pathways. Elatoside D, for instance, was selected for molecular docking targeting PPARG in a study investigating biomarkers in coronary artery disease. nih.gov Another study noted that elatoside D, along with other saponins (B1172615), drastically enhanced PPAR-γ expression. mdpi.com
Interactions with Carbohydrate-Digesting Enzymes
Carbohydrate digestion involves a series of enzymes that break down complex carbohydrates into absorbable monosaccharides. These enzymes include amylase, maltase, sucrase, and lactase, primarily acting in the mouth and small intestine. tutorchase.comhealthline.comlumenlearning.com
Research on Aralia elata extracts and isolated saponins, including elatosides, has investigated their effects on elevated plasma glucose levels in oral sucrose-loaded rats, suggesting potential interactions with carbohydrate metabolism. Elatosides G, H, and I exhibited potent activity in inhibiting elevated plasma glucose levels in this model. nih.gov Oleanolic acid 3-O-monodesmosides, a structural class that includes some elatosides, also showed inhibitory effects on elevated plasma glucose levels. nih.gov These findings suggest that elatosides, including this compound, may influence carbohydrate digestion or absorption, potentially through modulating the activity of carbohydrate-digesting enzymes, although direct enzymatic interaction data for this compound were not explicitly detailed in the provided search results.
Potential Modulators of Ion Channels and Transporters (e.g., L-type calcium channels)
Ion channels and transporters are integral membrane proteins that regulate the passage of specific ions across cell membranes, playing vital roles in cellular signaling, membrane potential, and various physiological processes. nih.govwikipedia.orgitaca.edu.esnih.gov L-type calcium channels, a type of voltage-dependent calcium channel, are crucial for processes like excitation-contraction coupling in muscle and neurotransmitter release in neurons. nih.govwikipedia.org
While direct evidence for this compound modulating L-type calcium channels is not explicitly present in the provided search results, related compounds from Aralia elata have been studied in the context of ion homeostasis and calcium regulation. For example, Elatoside C has been shown to protect against cellular injury by modulating intracellular calcium levels. nih.gov The broader context of natural compounds targeting endoplasmic reticulum stress, which can involve calcium disturbance, also mentions Elatoside C. nih.govsci-hub.se This suggests a potential area of investigation for this compound regarding its effects on ion channels and transporters, particularly those involved in calcium handling.
Intracellular Signaling Pathway Modulation
This compound and related compounds have been implicated in modulating key intracellular signaling pathways involved in inflammation and cellular stress responses.
Nuclear Factor Kappa B (NF-κB) Pathway Regulation
Nuclear Factor Kappa B (NF-κB) is a family of transcription factors that plays a central role in regulating immune responses, inflammation, and cell survival. wikipedia.orgnih.govnih.gov Activation of NF-κB typically involves the degradation of inhibitory IκB proteins, allowing NF-κB to translocate to the nucleus and activate target gene transcription. wikipedia.orgnih.gov
Research on other elatosides has demonstrated inhibitory effects on NF-κB activation. Elatoside F, a triterpenoid (B12794562) saponin (B1150181) from Aralia elata, has shown anti-inflammatory activity by inhibiting lipopolysaccharide-induced NF-κB activation. medchemexpress.com Elatoside L and kalopanax saponin F have also been found to suppress TNF-α-stimulated NF-κB activation in a dose-dependent manner. mdpi.com These findings suggest that modulation of the NF-κB pathway is a potential mechanism underlying the biological activities of elatosides, which may extend to this compound.
Mitogen-Activated Protein Kinase (MAPK) Pathway Interactions
Mitogen-Activated Protein Kinase (MAPK) pathways are highly conserved signaling cascades that transmit signals from the cell membrane to the nucleus in response to various stimuli, regulating processes such as cell proliferation, differentiation, inflammation, and apoptosis. frontiersin.orgmdpi.comamegroups.org Key MAPK subfamilies include ERK, JNK, and p38. amegroups.orgwikipedia.org
Influence on Apoptotic and Anti-apoptotic Signaling Cascades
Apoptosis, or programmed cell death, is a critical process regulated by a balance between pro-apoptotic and anti-apoptotic signals. semanticscholar.orgmdpi.comnih.gov Dysregulation of apoptosis is implicated in various diseases, including cancer. semanticscholar.organr.fr The main apoptotic pathways are the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, both converging on the activation of caspases, a family of cysteine proteases. mdpi.comanr.frmdpi.comnih.govnih.gov
The intrinsic pathway is triggered by intracellular stress signals, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of pro-apoptotic factors like cytochrome c. mdpi.commdpi.comnih.gov Cytochrome c then forms a complex called the apoptosome, which activates caspase-9, subsequently activating executioner caspases like caspase-3 and caspase-7. mdpi.comnih.gov Key regulators of this pathway are the Bcl-2 family proteins, which include both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak, Bid). mdpi.comnih.govnih.govfrontiersin.org The balance between these proteins determines the cell's susceptibility to apoptosis. semanticscholar.orgmdpi.com
The extrinsic pathway is initiated by the binding of death ligands (e.g., FasL, TRAIL) to their corresponding death receptors on the cell surface, leading to the formation of the death-inducing signaling complex (DISC) and activation of caspase-8, which can then activate downstream caspases or cross-talk with the intrinsic pathway by cleaving Bid. mdpi.commdpi.comnih.gov
Studies on related compounds like araloside C have shown protective effects against hypoxia/reoxygenation-induced injury in cardiomyocytes by alleviating ER stress-associated apoptosis, potentially via increasing the expression of HSP90 protein. frontiersin.org This suggests that triterpene saponins from Aralia elata can influence apoptotic pathways. Another study on Aralia elata extract indicated a reduction in oxidative stress and modulation of signaling proteins like p-JNK and p-Akt in the context of alcohol-induced neuroapoptosis. nih.gov While these findings are not directly specific to this compound, they provide a basis for understanding the potential mechanisms by which this compound might influence apoptotic and anti-apoptotic signaling cascades.
Given the lack of specific data on this compound's direct influence on these cascades, a general representation of the key components involved in apoptotic signaling is provided below, highlighting potential points of interaction for bioactive compounds like triterpene saponins.
| Pathway | Key Initiators | Key Mediators | Executioner Caspases | Outcome |
| Intrinsic | Intracellular stress (DNA damage, growth factor withdrawal, hypoxia) mdpi.comnih.gov | Bax, Bak, Bid, Cytochrome c, Apaf-1, Caspase-9 mdpi.comnih.gov | Caspase-3, Caspase-7 mdpi.comnih.gov | Apoptosis |
| Extrinsic | Death ligands (FasL, TRAIL) binding to death receptors mdpi.comnih.gov | FADD, Procaspase-8, DISC nih.gov | Caspase-3, Caspase-7 mdpi.comnih.gov | Apoptosis |
Protein-Ligand Interactions and Binding Studies
Understanding protein-ligand interactions is crucial for elucidating the molecular mechanisms of a compound. mdpi.comosu.edu These interactions involve the binding of a ligand (like this compound) to a specific site on a protein, which can alter the protein's function. Experimental techniques such as X-ray crystallography, NMR, and mass spectrometry are used to study these interactions. osu.edunih.gov Computational methods, including docking and molecular dynamics simulations, are also employed to predict binding poses and affinities. mdpi.comopenreview.net
Key factors governing protein-ligand interactions include the structural and chemical properties of both the protein binding site and the ligand, as well as the thermodynamics of binding (enthalpy and entropy changes). mdpi.comnih.govnih.gov Amino acid residues like Tryptophan, Histidine, Methionine, Tyrosine, and Phenylalanine are frequently found in protein binding pockets. nih.gov Interactions can involve hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.govnih.gov
While there is no specific information available on this compound's direct protein targets or detailed binding studies in the provided search results, studies on related compounds like araloside C suggest potential interactions with proteins such as HSP90. frontiersin.org The triterpene saponin structure of this compound, with its glycosyl and sapogenin moieties, suggests it could interact with proteins through a combination of hydrogen bonding (via the sugar residues) and hydrophobic interactions (via the triterpene core).
Given the absence of specific data for this compound, a general overview of interaction types observed in protein-ligand binding is presented.
| Interaction Type | Description | Relevance to Saponins (Potential) |
| Hydrogen Bonds | Interaction between hydrogen bond donor and acceptor atoms | High (due to hydroxyl groups in sugar moieties) |
| Hydrophobic Interactions | Interactions between nonpolar regions | High (due to the triterpene core) |
| Electrostatic Interactions | Interactions between charged groups | Medium (depending on the presence of charged residues in the binding site and potential charges on the saponin) |
| Van der Waals Forces | Weak, short-range interactions | High (ubiquitous) |
Cellular Uptake and Metabolism Studies in in vitro Models
Studying the cellular uptake and metabolism of a compound in in vitro models is essential for understanding its cellular disposition and potential efficacy. In vitro cell-based models, such as immortalized cell lines or primary cell cultures, are widely used for these studies due to their reproducibility and ease of use. researchgate.netlu.se Hepatocellular carcinoma cell lines like HepG2 are common models for studying cellular uptake and metabolism, particularly for compounds processed by the liver. lu.senih.gov
Cellular uptake of compounds can occur through various mechanisms, including passive diffusion and active transport processes like endocytosis. researchgate.netlu.senih.gov Endocytosis can be further categorized into mechanisms like clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis, depending on the size and properties of the internalized substance. lu.senih.gov The rate and mechanism of uptake can be influenced by factors such as compound concentration, incubation time, temperature, and the specific cell type. lu.senih.gov
Once inside the cell, compounds can undergo metabolism, often catalyzed by intracellular enzymes, particularly in hepatocytes. mdpi.com Metabolism can lead to the formation of metabolites, which may have different biological activities or be targeted for excretion.
While specific in vitro cellular uptake and metabolism studies for this compound were not found in the provided search results, studies on other compounds in in vitro models like HepG2 cells provide a framework for how such research is conducted. For instance, studies on nanoparticle uptake in HepG2 cells have investigated the influence of concentration, time, and temperature, and utilized endocytosis inhibitors to determine the uptake mechanisms. nih.gov
Given the lack of specific data for this compound, a general overview of factors influencing cellular uptake in in vitro models is presented.
| Factor | Influence on Cellular Uptake (General) | Potential Relevance to this compound |
| Compound Concentration | Uptake is often concentration-dependent nih.gov | Likely applies to this compound |
| Incubation Time | Uptake increases over time nih.gov | Likely applies to this compound |
| Temperature | Uptake is often temperature-dependent (especially for active processes) nih.gov | Likely applies to active uptake mechanisms |
| Cell Type | Uptake varies depending on cell membrane properties and transporter expression researchgate.netlu.se | Relevant, as different cell lines would be used for different research questions |
| Compound Properties | Size, charge, lipophilicity influence uptake mechanisms lu.se | Relevant, given this compound's saponin structure |
Further research specifically focused on this compound is needed to fully elucidate its molecular mechanisms, cellular targets, protein-ligand interactions, and in vitro cellular uptake and metabolism. Studies on related triterpene saponins from Aralia elata provide valuable insights and suggest potential avenues for future investigation into the biological activities of this compound.
Advanced Analytical Methodologies for Elatoside I Research
Spectroscopic Techniques for Structural Elucidation (Excluding basic identification)
Spectroscopic methods play a critical role in understanding the intricate structure of Elatoside I beyond simple identification. These techniques provide insights into its molecular architecture and spatial arrangement.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of complex molecules, including the study of their conformation in solution researchgate.netnih.gov. While specific studies on the conformational analysis of this compound using NMR were not found in the search results, NMR is widely applied to determine the three-dimensional structure and conformational preferences of peptides, proteins, and oligosaccharides, which are components of saponins (B1172615) like this compound researchgate.netnih.govbidd.groupthegoodscentscompany.com. By analyzing the chemical shifts, coupling constants, and NOESY correlations, researchers can gain detailed information about the spatial arrangement of atoms and the flexibility of different parts of the molecule. This is crucial for understanding how the structure of this compound relates to its potential interactions and properties.
Mass spectrometry (MS) is a highly sensitive technique widely used for the analysis of complex mixtures, including natural product extracts and biological samples where this compound may be present. MS allows for the detection and identification of compounds based on their mass-to-charge ratio (m/z). When dealing with complex matrices, MS can differentiate components that may be difficult to separate by chromatography alone. The application of MS to complex mixtures often involves coupling with separation techniques like liquid chromatography (LC) to reduce complexity before mass analysis.
Tandem mass spectrometry (MS/MS or MSn) is an essential technique for obtaining detailed structural information through the fragmentation of selected ions. For saponins and glycosides, MS/MS provides characteristic fragmentation patterns resulting from glycosidic cleavages and cross-ring cleavages of the sugar moieties. These fragmentation pathways yield ions that reveal the sequence and branching of the sugar chains attached to the aglycone, as well as information about the sugar ring structures. Analyzing these fragmentation patterns is critical for confirming the structure of this compound and differentiating it from closely related saponins in complex samples. Studies on other Elatoside variants, such as Elatoside F, have demonstrated the utility of tandem MS in providing valuable structural information through the analysis of fragmentation patterns of sodiated and lithiated ions.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) and Electrospray Ionization (ESI) MS are two common ionization techniques used in mass spectrometry for the analysis of natural products, including glycosides and saponins.
ESI-MS is particularly well-suited for the analysis of polar, non-volatile, and thermally labile compounds like this compound, typically producing protonated or deprotonated molecular ions ([M+H]⁺ or [M-H]⁻) or adduct ions (e.g., with Na⁺ or K⁺). LC-ESI-MS has been successfully applied to the analysis of steroidal glycosides and flavonoid glycoside malonates, demonstrating its effectiveness in separating and identifying complex glycosidic structures.
MALDI-TOF MS is another soft ionization technique often used for larger biomolecules, including polysaccharides and glycosides. It can generate various ion forms, such as [M+H]⁺, [M+Na]⁺, and [M+K]⁺, and in positive mode, can lead to fragmentation through the loss of glycosidic residues, providing structural details. Studies have shown that MALDI-TOF MS can be used to identify flavonol glycosides in food samples and analyze derivatized polysaccharides with enhanced signal intensity. The choice between ESI and MALDI can depend on the specific characteristics of the sample and the information required.
Mass Spectrometry (MS) Applications in Complex Mixture Analysis
Quantitative Analysis of this compound in Biological Samples and Extracts
Accurate quantification of this compound in biological samples and extracts is essential for various research purposes. Chromatographic methods, often coupled with mass spectrometry, are the primary techniques employed for this analysis.
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for separating this compound from other components in complex biological samples and extracts before quantification. When coupled with mass spectrometry (LC-MS), these methods offer high sensitivity and selectivity for the quantitative analysis of target compounds.
LC-MS, including LC-MS/MS, is a widely used and powerful approach for the quantitative determination of organic molecules in complex matrices, such as biological samples. This hyphenated technique combines the separation power of LC with the detection and identification capabilities of MS, allowing for precise and reproducible quantification even at trace concentrations. Quantitative analysis by LC-MS/MS typically involves the use of internal standards and calibration curves to determine the concentration of the analyte in the sample. Method development for quantitative LC-MS analysis in biological samples addresses challenges such as sample preparation, matrix effects, and the accurate quantification of potentially overlapping peaks.
While specific quantitative data for this compound from the search results is limited, the principles and applications of LC-MS/MS for the quantitative analysis of other natural products and metabolites in biological samples are well-established. These methodologies can be adapted and optimized for the specific characteristics of this compound.
| Technique | Application to this compound Research | Key Information Provided | Relevant Search Results |
| NMR Spectroscopy | Conformational studies (based on general application to similar complex molecules) | 3D structure, spatial arrangement, flexibility | researchgate.netnih.govbidd.groupthegoodscentscompany.com |
| Mass Spectrometry | Analysis in complex mixtures, molecular weight determination | m/z of this compound and other components | |
| Tandem MS (MS/MS) | Structural elucidation, fragmentation patterns for sugar sequence and branching | Glycosidic cleavages, cross-ring cleavages, structural fragments | |
| ESI-MS | Ionization of polar, non-volatile this compound, analysis of glycosides | [M+H]⁺, [M-H]⁻, or adduct ions; molecular weight information | |
| MALDI-TOF MS | Analysis of glycosides, generation of various ion forms and fragmentation patterns | [M+H]⁺, [M+Na]⁺, [M+K]⁺ ions; fragmentation of glycosidic residues; molecular weight | |
| LC-MS | Separation and quantitative analysis of this compound in complex samples (biological/extracts) | Concentration of this compound, separation from matrix components | |
| HPLC | Separation of this compound from complex mixtures prior to detection/quantification | Retention time, separation efficiency |
Development of Bioanalytical Assays
The development of bioanalytical assays for compounds like this compound involves establishing procedures for accurately measuring their concentrations in biological samples such as plasma, serum, or tissue extracts. This process is critical for drug discovery, clinical trials, and regulatory submissions, ensuring accurate, reliable, and reproducible results resolvemass.ca. Key elements in bioanalytical method development include the characterization of reference standards, critical reagents, calibration curves, and quality control samples, as well as assessing selectivity, specificity, sensitivity, accuracy, precision, recovery, and analyte stability in the matrix europa.eufda.gov.
While specific details on the development of bioanalytical assays solely for this compound were not extensively detailed in the reviewed literature, analytical techniques applied to related triterpenoid (B12794562) saponins from Aralia elata provide insight into potential methodologies. For instance, ultra-high performance liquid chromatography-electrospray ionization-tandem mass spectrometry (UHPLC-ESI-MS/MS) has been utilized for the determination and pharmacokinetic study of triterpenoid saponins in rat plasma after oral administration of Aralia elata leaf extract jst.go.jp. This suggests that LC-MS based methods, known for their high sensitivity and specificity in quantifying small molecules and peptides in biological matrices, are likely applicable and valuable for this compound bioanalysis resolvemass.ca. The development of such methods would involve optimizing sample preparation techniques to extract this compound from the biological matrix, followed by chromatographic separation and detection using mass spectrometry.
Ligand-binding assays, while predominantly used for larger molecules like proteins and antibodies, are another class of bioanalytical methods resolvemass.canih.gov. However, for smaller molecules like saponins, LC-MS based methods are typically the preferred approach due to their versatility and ability to distinguish between closely related compounds and metabolites.
The process of bioanalytical method development aims to define the design, operating conditions, limitations, and suitability of the method for its intended purpose, ensuring it is ready for validation europa.eu. Validation then formally proves that the developed method is suitable for the analysis of study samples europa.eufda.gov.
In Silico Approaches in this compound Research (e.g., Molecular Docking)
In silico approaches, particularly molecular docking, play a significant role in modern drug discovery and research by predicting the binding orientation and affinity of small molecules (ligands) to target proteins asiapharmaceutics.infoijariie.com. These computational techniques help to elucidate the molecular interactions and understand structure-activity relationships (SARs) without the need for extensive experimental work in the initial stages ijariie.comresearchgate.net.
While direct in silico studies focusing exclusively on this compound were not prominently featured, research on closely related elatosides provides relevant examples of how these methods are applied. For instance, molecular docking studies have been conducted on Elatoside E, another oleanane-type triterpenoid isolated from Aralia dasyphylla, to evaluate its potential inhibitory activity against human glucose transporter 1 (hGLUT1) protein researchgate.net.
In this study, Elatoside E exhibited a favorable binding affinity towards hGLUT1, indicated by its docking score researchgate.net. The in silico results suggested that Elatoside E, along with other tested triterpenoids, could be potential hGLUT1 inhibitors, warranting further investigation for their potential in the prevention or treatment of conditions like diabetes and cancer researchgate.net.
Molecular docking simulations typically involve predicting the preferred orientation of the ligand within the protein's binding site and calculating a scoring function that estimates the strength of the interaction ijariie.com. These studies can identify key amino acid residues involved in binding and provide insights into the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions) dovepress.com.
The application of molecular docking to elatosides, as demonstrated with Elatoside E, allows researchers to computationally screen potential targets, predict binding modes, and gain a better understanding of how structural variations among elatosides might influence their biological activities and target interactions researchgate.netresearchgate.net. This information can guide further experimental studies and the rational design of modified compounds with improved properties.
Table 1: Summary of Molecular Docking Result for Elatoside E on hGLUT1
| Compound | Target Protein | Docking Score (kcal/mol) | Key Interactions | Source |
| Elatoside E | hGLUT1 | Data not explicitly provided as a single score, but stated as having "highest binding affinity" among tested compounds 4 and 6 | Specific interactions not detailed for Elatoside E in snippet, but general interactions for other compounds mentioned (hydrogen bonding, hydrophobic) | researchgate.net |
Computational studies, including molecular dynamics and docking, are increasingly being used to elucidate the SARs of saponins, and the application of machine learning and quantitative structure-activity relationship (QSAR) models holds promise for predicting bioactivity researchgate.net. These approaches complement experimental bioanalytical methods by providing mechanistic insights at the molecular level.
Future Directions and Emerging Research Avenues for Elatoside I
Exploration of Undiscovered Biological Activities
While initial studies have identified hypoglycemic effects of saponins (B1172615) from the same plant source as Elatoside I, a vast landscape of potential biological activities remains unexplored. nih.gov Future research should systematically screen this compound for a broader range of pharmacological properties. Given the diverse activities reported for other triterpenoid (B12794562) saponins, including anticancer, antiviral, antibacterial, anti-inflammatory, and immunomodulatory effects, it is plausible that this compound possesses similar potential. nih.govmdpi.com A comprehensive investigation into these areas could unveil novel therapeutic applications for this compound.
Table 1: Potential Undiscovered Biological Activities of this compound
| Biological Activity | Rationale for Investigation |
|---|---|
| Anticancer | Many triterpenoid saponins exhibit cytotoxic effects against various cancer cell lines. |
| Antiviral | Saponins have been shown to interfere with viral replication and entry into host cells. |
| Antibacterial | The amphipathic nature of saponins can disrupt bacterial cell membranes. |
| Anti-inflammatory | Triterpenoid saponins are known to modulate inflammatory pathways. |
Investigation of Novel Molecular Targets and Pathways
Understanding the precise molecular mechanisms by which this compound exerts its biological effects is crucial for its development as a therapeutic agent. While the hypoglycemic activity of related compounds has been noted, the specific molecular targets of this compound are yet to be fully elucidated. nih.gov Future research should focus on identifying the proteins, enzymes, and signaling pathways that interact with this compound.
Studies on other triterpenoid saponins have revealed their ability to modulate key signaling pathways involved in metabolic diseases. For instance, certain saponins have been shown to ameliorate insulin resistance by activating the AMP-activated protein kinase (AMPK) and the insulin receptor/insulin receptor substrate-1/phosphoinositide 3-kinase/Akt (IR/IRS-1/PI3K/Akt) signaling pathways. mdpi.com Investigating whether this compound acts on these or other pathways, such as those involved in inflammation or apoptosis, could provide significant insights into its therapeutic potential. semanticscholar.orgnih.gov
Development of Sustainable Production Methods (e.g., cell culture, synthetic biology)
The current reliance on extraction from plant sources for obtaining this compound presents challenges in terms of yield, purity, and environmental sustainability. To overcome these limitations, the development of alternative and sustainable production methods is a critical area of future research.
Cell Culture: Plant cell culture techniques offer a controlled environment for the production of secondary metabolites like saponins, independent of geographical and climatic factors. Optimizing culture conditions to enhance the biosynthesis of this compound in cell suspension or hairy root cultures could provide a continuous and reliable supply.
Synthetic Biology: Advances in synthetic biology and metabolic engineering present exciting opportunities for the heterologous production of this compound. This involves transferring the biosynthetic pathway of this compound into a microbial host, such as yeast or bacteria, which can be fermented on a large scale. researchgate.net Cell-free synthesis is another emerging technology that could enable the rapid prototyping of biosynthetic pathways and on-demand production of this compound. researchgate.netrsc.org
Table 2: Comparison of Production Methods for this compound
| Production Method | Advantages | Disadvantages |
|---|---|---|
| Plant Extraction | Established method | Low yield, environmental impact, seasonal variability |
| Plant Cell Culture | Controlled production, consistent quality | Slower growth rates, potential for lower yields than microbial systems |
| Microbial Fermentation | High yield, scalability, rapid production | Complex pathway reconstruction, potential for toxicity to the host |
Comparative Studies with Other Saponin (B1150181) Classes
To better understand the unique properties of this compound, comparative studies with other classes of saponins are warranted. Saponins are broadly classified into triterpenoid and steroidal saponins based on their aglycone structure. mdpi.com this compound belongs to the oleanane-type triterpenoid saponins. nih.gov
Comparative studies could focus on several aspects:
Biological Activity: Directly comparing the potency and efficacy of this compound with other oleanane-type saponins, as well as with saponins from different structural classes (e.g., ursane-type, lupane-type, or steroidal saponins), in various biological assays. mdpi.comcabidigitallibrary.org
Mechanism of Action: Investigating whether the structural differences between saponin classes lead to distinct molecular targets and signaling pathway modulation.
Physicochemical Properties: Analyzing differences in solubility, stability, and bioavailability between this compound and other saponins.
Such studies will help to establish the structure-activity relationships of this compound and highlight its potential advantages over other saponins for specific therapeutic applications.
Methodological Innovations in this compound Research
Advancements in analytical techniques are crucial for accelerating research on this compound. Future studies should leverage modern methodological innovations for the isolation, purification, characterization, and quantification of this compound.
High-performance liquid chromatography (HPLC) coupled with various detectors, such as evaporative light scattering detectors (ELSD) and mass spectrometry (MS), has become a powerful tool for the analysis of saponins, which often lack a strong UV chromophore. nih.gov The application of these techniques can facilitate the development of robust and sensitive methods for the quality control of this compound preparations. mdpi.comcreative-proteomics.com Furthermore, near-infrared spectroscopy (NIRS) is emerging as a rapid and non-destructive analytical technique for the quantitative analysis of saponins in plant materials and extracts. mdpi.com
This compound as a Probe for Biological Pathway Elucidation
Beyond its direct therapeutic potential, this compound could be developed into a valuable research tool. By chemically modifying this compound to create molecular probes, researchers could investigate and elucidate complex biological pathways. For instance, attaching fluorescent tags or affinity labels to the this compound molecule would allow for the visualization and identification of its cellular targets and interaction partners. This approach has been successfully used with other natural products to unravel their mechanisms of action. nih.gov The development of this compound-based probes could provide novel insights into the physiological and pathological processes it modulates.
Q & A
Q. What are the primary mechanisms of action of Elatoside I in cellular models, and how can they be experimentally validated?
To investigate this compound's mechanisms, researchers should design in vitro assays targeting specific pathways (e.g., apoptosis, oxidative stress). Begin with a PICOT framework :
- Population : Specific cell lines (e.g., cancer, neuronal).
- Intervention : this compound dosage and exposure time.
- Comparison : Control groups (untreated or treated with reference compounds).
- Outcome : Quantifiable biomarkers (e.g., caspase activity, ROS levels).
Use techniques like Western blotting, flow cytometry, or CRISPR-mediated gene knockout to validate targets. Ensure replicates (n ≥ 3) and statistical rigor (p < 0.05) to minimize bias .
Q. What standardized methodologies are recommended for isolating and characterizing this compound from plant sources?
Isolation typically involves:
Extraction : Use polar solvents (e.g., methanol/water) via Soxhlet or maceration.
Fractionation : Column chromatography (silica gel, HPLC) with gradient elution.
Characterization : NMR (¹H, ¹³C), MS (HRMS), and XRD for structural confirmation.
For purity (>95%), validate via HPLC-UV or LC-MS. Include spectral data in supplementary materials to enable reproducibility .
Q. Which in vitro assays are most effective for evaluating this compound’s bioactivity?
Common assays include:
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacokinetic properties of this compound across studies?
Discrepancies (e.g., bioavailability, half-life) often arise from methodological variability. Address this via:
- Meta-analysis : Systematically compare studies using PRISMA guidelines, focusing on variables like dosage forms (oral vs. intravenous), animal models, and analytical methods (LC-MS vs. ELISA).
- Sensitivity Analysis : Identify outliers and confounders (e.g., interspecies differences, extraction purity).
- In Silico Modeling : Predict ADMET properties using tools like SwissADME to cross-validate experimental data .
Q. What experimental strategies enhance this compound’s stability in long-term pharmacological studies?
Optimize stability through:
- Formulation : Encapsulation in liposomes or cyclodextrins to prevent degradation.
- Storage Conditions : Test stability under varying temperatures (4°C, −80°C) and pH (5–7.4) using accelerated stability protocols (ICH Q1A).
- Analytical Validation : Monitor degradation products via UPLC-MS/MS every 3–6 months. Publish raw stability data to support replication .
Q. How do structural modifications of this compound influence its target specificity and efficacy in in vivo models?
Employ a structure-activity relationship (SAR) approach:
Derivatization : Synthesize analogs (e.g., glycosylation, acetylation).
Screening : Use high-content screening (HCS) in zebrafish or murine models.
Computational Docking : Predict binding affinities to targets (e.g., kinases, receptors) via AutoDock Vina.
Publish dose-response curves and toxicity profiles (LD50) for each analog .
Methodological Considerations
Q. How should researchers integrate primary and secondary data to contextualize this compound’s therapeutic potential?
- Primary Data : Collect original experimental results (e.g., IC50, pharmacokinetics).
- Secondary Data : Conduct systematic reviews of pre-clinical/clinical trials from databases (PubMed, Scopus).
Use tools like RevMan for meta-analysis or MAXQDA for qualitative synthesis. Highlight gaps (e.g., lack of Phase III trials) to justify further research .
Q. What statistical frameworks are optimal for analyzing this compound’s dose-dependent effects?
- Non-linear Regression : Fit dose-response data to sigmoidal models (Hill equation).
- ANOVA with Post Hoc Tests : Compare multiple groups (e.g., Tukey’s HSD).
- Machine Learning : Apply Random Forest or SVM to identify predictors of efficacy.
Report confidence intervals (95%) and effect sizes (Cohen’s d) .
Data Presentation Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
